



Cy2-SE Labeling of Peptides and Oligonucleotides: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Cy2-SE (iodine)	
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Introduction

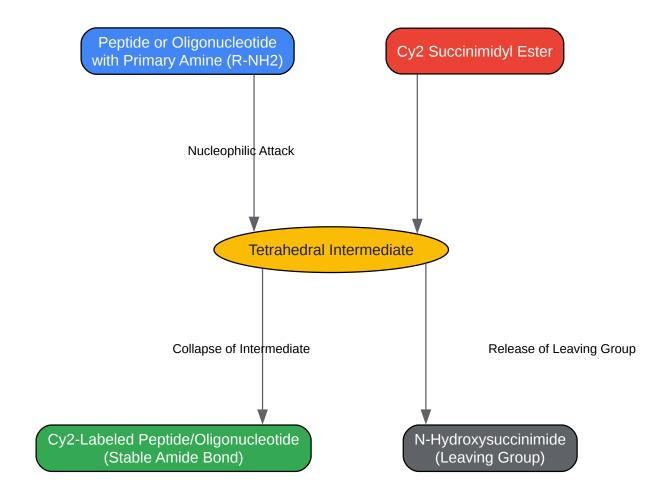
Fluorescent labeling of peptides and oligonucleotides is a cornerstone technique in modern life sciences research and drug development. It enables the sensitive detection and quantification of these biomolecules in a variety of applications, including fluorescence microscopy, flow cytometry, immunoassays, and nucleic acid hybridization assays. Cy2, a cyanine dye, is a versatile fluorescent probe that emits in the green spectrum, making it compatible with common fluorescence detection instrumentation.

This document provides detailed application notes and protocols for the covalent labeling of peptides and amino-modified oligonucleotides using Cy2 succinimidyl ester (Cy2-SE). The succinimidyl ester moiety reacts efficiently and specifically with primary aliphatic amines, such as the N-terminus of peptides and the side chain of lysine residues, as well as with oligonucleotides modified to contain a primary amine, forming a stable amide bond.

Reaction Mechanism

The labeling reaction is a nucleophilic acyl substitution where the primary amine on the peptide or oligonucleotide attacks the carbonyl carbon of the succinimidyl ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).





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Caption: Chemical reaction of Cy2-SE with a primary amine.

Quantitative Data Summary

The efficiency of the labeling reaction and the final yield of the purified conjugate are influenced by several factors, including the concentration of reactants, pH, temperature, and the



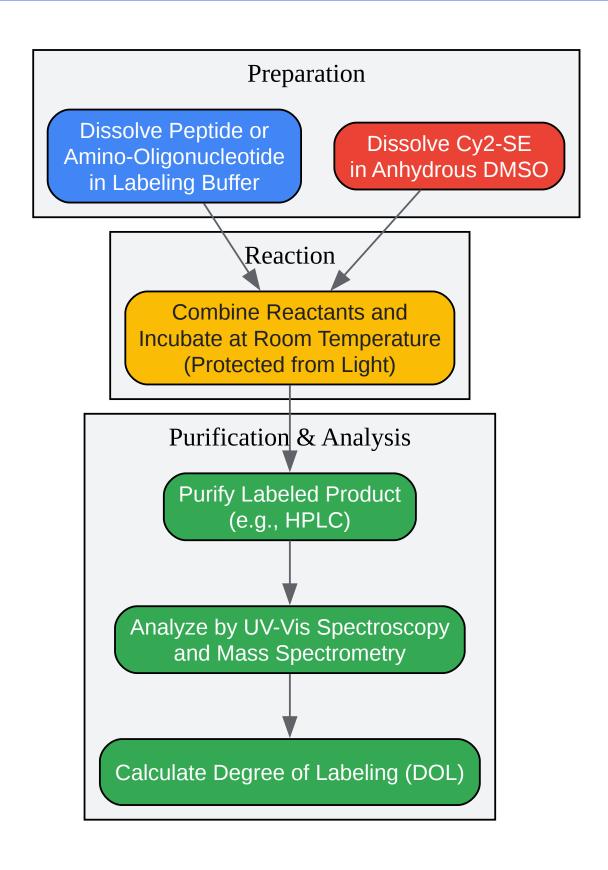
purification method. The following table summarizes key quantitative parameters for Cy2-SE labeling.

Parameter	Peptides	Amino-Modified Oligonucleotides	Notes
Molar Ratio (Dye:Molecule)	5:1 to 20:1	2:1 to 10:1	The optimal ratio should be determined empirically.
Typical Labeling Efficiency	70-95%	60-90%	Varies with sequence and reaction conditions.
Typical Recovery after HPLC	>80%	>70%	Dependent on the scale and purification system.
Cy2 Molar Extinction Coefficient (ε)	150,000 M ⁻¹ cm ⁻¹ at 492 nm[1]	150,000 M ⁻¹ cm ⁻¹ at 492 nm[1]	In aqueous buffer (e.g., PBS).
Cy2 Correction Factor (CF ₂₈₀)	0.15	N/A	Used for calculating the degree of labeling of peptides.
Cy2 Correction Factor (CF ₂₆₀)	N/A	0.08	Used for calculating the degree of labeling of oligonucleotides.
Excitation Maximum (λex)	~492 nm	~492 nm	In aqueous buffer.
Emission Maximum (λem)	~510 nm	~510 nm	In aqueous buffer.

Experimental Workflow

The general workflow for labeling peptides and oligonucleotides with Cy2-SE involves dissolving the biomolecule and the dye, performing the conjugation reaction, and purifying the labeled product.





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Caption: General workflow for Cy2-SE labeling.



Experimental ProtocolsMaterials and Equipment

- Cy2 Succinimidyl Ester (Cy2-SE)
- Peptide with at least one primary amine (N-terminus or lysine)
- Amino-modified oligonucleotide
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
- Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional)
- Nuclease-free water (for oligonucleotides)
- Purification system (e.g., HPLC with a C18 column)
- UV-Vis spectrophotometer
- Lyophilizer or speed vacuum concentrator

Protocol 1: Cy2-SE Labeling of Peptides

This protocol is a general guideline and may require optimization based on the specific peptide.

- 1. Peptide Preparation: a. Dissolve the peptide in the Labeling Buffer to a final concentration of 1-10 mg/mL.
- 2. Cy2-SE Preparation: a. Immediately before use, dissolve the Cy2-SE in anhydrous DMSO to a concentration of 10 mg/mL.
- 3. Labeling Reaction: a. Add the dissolved Cy2-SE to the peptide solution. A molar ratio of 5:1 to 20:1 (dye:peptide) is a good starting point. b. Mix thoroughly by vortexing or pipetting. c. Incubate the reaction for 1-2 hours at room temperature, protected from light.



- 4. (Optional) Quenching the Reaction: a. To stop the reaction, add the Quenching Buffer to a final concentration of 150 mM. b. Incubate for 30 minutes at room temperature.
- 5. Purification: a. Purify the Cy2-labeled peptide from unreacted dye and byproducts using reverse-phase HPLC (RP-HPLC) with a C18 column. b. A typical gradient is a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). c. Monitor the elution at 220 nm (for the peptide backbone) and 492 nm (for the Cy2 dye). d. Collect the fractions containing the dual-absorbing peak corresponding to the labeled peptide.
- 6. Final Product Preparation: a. Lyophilize the purified fractions to obtain the Cy2-labeled peptide as a powder. b. Store the labeled peptide at -20°C or -80°C, protected from light.

Protocol 2: Cy2-SE Labeling of Amino-Modified Oligonucleotides

This protocol is designed for oligonucleotides containing a primary amine modification.

- 1. Oligonucleotide Preparation: a. Dissolve the amino-modified oligonucleotide in the Labeling Buffer to a final concentration of 1-5 mM. Ensure the buffer is nuclease-free.
- 2. Cy2-SE Preparation: a. Immediately before use, dissolve the Cy2-SE in anhydrous DMSO to a concentration of 10-20 mM.
- 3. Labeling Reaction: a. Add the dissolved Cy2-SE to the oligonucleotide solution. A molar ratio of 2:1 to 10:1 (dye:oligonucleotide) is recommended as a starting point. b. Mix gently by pipetting. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
- 4. Purification: a. Purify the labeled oligonucleotide using RP-HPLC with a C18 column. b. A common mobile phase system is a gradient of acetonitrile in 0.1 M triethylammonium acetate (TEAA). c. Monitor the elution at 260 nm (for the oligonucleotide) and 492 nm (for the Cy2 dye). d. The labeled oligonucleotide will have a longer retention time than the unlabeled one.
- 5. Final Product Preparation: a. Lyophilize or use a speed vacuum to concentrate the purified fractions. b. Store the labeled oligonucleotide at -20°C or -80°C, protected from light.



Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each peptide or oligonucleotide, can be determined using UV-Vis spectrophotometry.

For Cy2-Labeled Peptides:

- Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 492 nm (A₄₉₂).
- Calculate the concentration of the peptide:
 - Peptide Concentration (M) = [A₂₈₀ (A₄₉₂ × CF₂₈₀)] / ε peptide
 - Where CF₂₈₀ for Cy2 is 0.15.
 - ε peptide is the molar extinction coefficient of the peptide at 280 nm.
- Calculate the concentration of the Cy2 dye:
 - Cy2 Concentration (M) = A₄₉₂ / ε_Cy2
 - Where ε Cy2 is 150,000 M⁻¹cm⁻¹.[1]
- Calculate the DOL:
 - DOL = Cy2 Concentration / Peptide Concentration

For Cy2-Labeled Oligonucleotides:

- Measure the absorbance of the purified conjugate at 260 nm (A₂₆₀) and 492 nm (A₄₉₂).
- Calculate the concentration of the oligonucleotide:
 - Oligonucleotide Concentration (M) = [A₂₆₀ (A₄₉₂ × CF₂₆₀)] / ε_oligo
 - Where CF₂₆₀ for Cy2 is 0.08.
 - ε_oligo is the molar extinction coefficient of the oligonucleotide at 260 nm.



- Calculate the concentration of the Cy2 dye:
 - Cy2 Concentration (M) = A₄₉₂ / ε_Cy2
 - Where ε Cy2 is 150,000 M⁻¹cm⁻¹.[1]
- Calculate the DOL:
 - DOL = Cy2 Concentration / Oligonucleotide Concentration

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References

- 1. Extinction Coefficient [Cy2] | AAT Bioquest [aatbio.com]
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